

Technical Guide: Regioselective Synthesis of 5-Hydroxy-3-phenylbenzoic acid

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Compound of Interest

Compound Name: 5-Hydroxy-3-phenylbenzoic acid

CAS No.: 35489-88-4

Cat. No.: B1503092

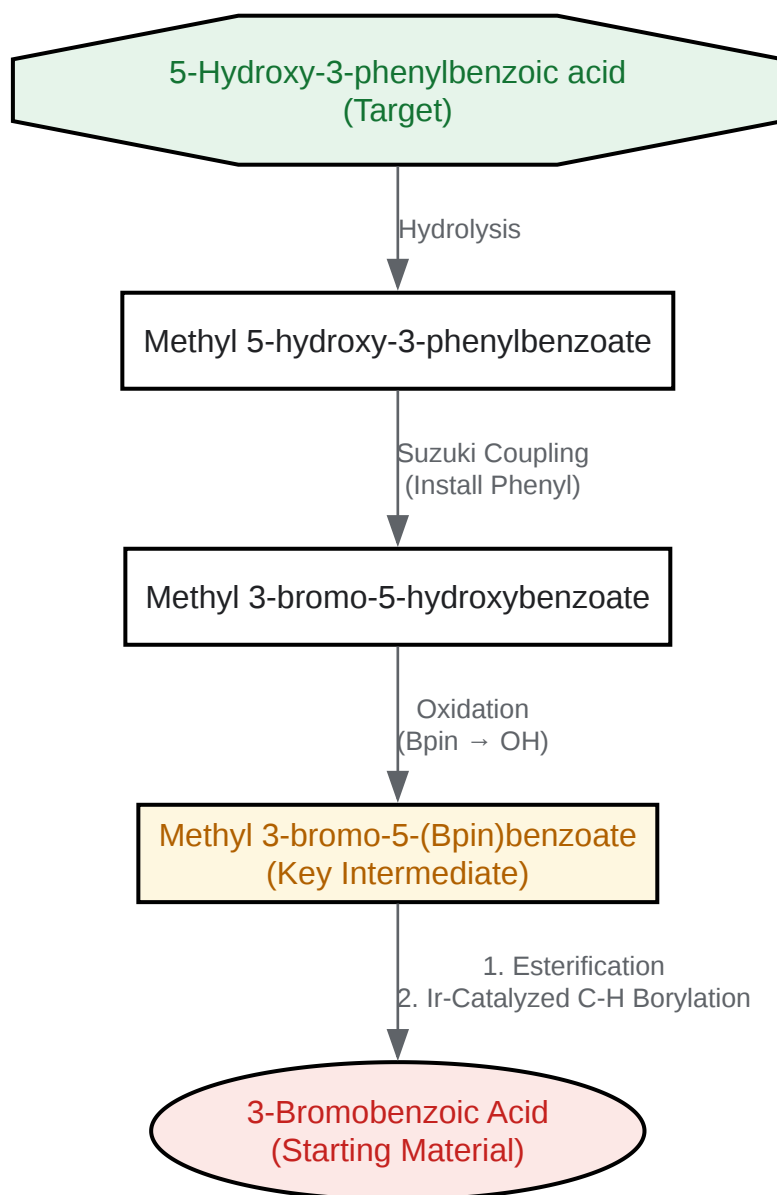
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Executive Summary & Retrosynthetic Analysis

The Challenge: Synthesizing 3,5-disubstituted benzoic acids from 1,3-disubstituted precursors is non-trivial due to the difficulty of accessing the 5-position (meta to both substituents) via classical electrophilic substitution.^[1]

The Solution: The strategy employs a Steric-Controlled C-H Activation route.^[1] By using an iridium catalyst with a bulky ligand, we selectively install a boron moiety at the least hindered position (C5) of the 3-bromobenzoate scaffold. This boron handle serves as a "masked" hydroxyl group. Subsequent Suzuki-Miyaura coupling installs the phenyl ring, followed by hydrolysis to the final acid.^[1]

Retrosynthetic Logic (DOT Visualization)



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Figure 1: Retrosynthetic disconnection showing the reliance on the C-H borylation key intermediate.[1]

Detailed Synthetic Protocol

Phase 1: Substrate Activation & C-H Borylation

Objective: Install a reactive boron handle at the 5-position with >98% regioselectivity.[1]

Rationale: The carboxylic acid proton is incompatible with the iridium catalyst. Methyl ester protection is mandatory. The subsequent C-H borylation is governed by steric hindrance; the 5-position is the only site not flanked by a substituent, making it the exclusive site of reaction.

Step 1.1: Esterification

- Dissolve 3-bromobenzoic acid (1.0 eq) in Methanol (0.5 M).
- Add catalytic H₂SO₄ (5 mol%).
- Reflux for 12 hours.
- Concentrate, neutralize with sat. NaHCO₃, and extract with EtOAc.
- Yield: Quantitative conversion to Methyl 3-bromobenzoate.

Step 1.2: Ir-Catalyzed C-H Borylation

- Reagents: [Ir(OMe)(cod)]₂ (1.5 mol%), dtbpy (3 mol%), B₂pin₂ (1.1 eq).
- Solvent: THF or MTBE (anhydrous).
- Conditions: 80°C, 16 hours, Inert Atmosphere (N₂).

Parameter	Specification	Mechanistic Note
Catalyst Loading	1.5 mol% Ir	Low loading is sufficient due to high turnover frequency (TOF). [1]
Ligand	dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine)	Bulky ligand enforces steric selectivity for the 5-position.[1]
Regioselectivity	>98% C5	C2 is blocked by two ortho-groups; C4/C6 are ortho to one group.[1]

Protocol:

- In a glovebox or under N₂, mix [Ir(OMe)(cod)]₂ and dtbpy in THF to generate the active catalyst (deep red/brown solution).
- Add Methyl 3-bromobenzoate and B₂pin₂.^[1]
- Seal and heat to 80°C.
- Monitor by GC-MS.^[1] The product is Methyl 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.^[1]
- Pass through a short silica plug to remove catalyst.

Phase 2: Functional Group Interconversion (Oxidation)

Objective: Convert the Boronate Ester (Bpin) to a Phenol (OH).

Rationale: We perform oxidation before Suzuki coupling. While Suzuki coupling could theoretically be performed on the Bpin, chemoselectivity issues would arise (the substrate contains both an Aryl-Br and an Aryl-Bpin).^[1] Converting Bpin to OH renders the 5-position inert to Pd-catalyzed coupling, allowing selective reaction at the 3-bromo position.^[1]

Protocol:

- Dissolve the crude Bpin ester in THF/Water (1:1).
- Add NaBO₃·4H₂O (3.0 eq) or H₂O₂/NaOH.
 - Preferred: Sodium perborate is milder and cleaner.
- Stir at room temperature for 2 hours.
- Quench with aqueous NH₄Cl. Extract with EtOAc.
- Product: Methyl 3-bromo-5-hydroxybenzoate.

Phase 3: Suzuki-Miyaura Coupling

Objective: Install the Phenyl ring at the 3-position.^[1]

Rationale: With the 5-hydroxyl group installed, the 3-bromo moiety is now the sole electrophile.

[1] Standard Suzuki conditions apply. The free phenol is tolerated under basic aqueous conditions, though a transient phenoxide will form.

Reaction Scheme:

Protocol:

- Reagents: Methyl 3-bromo-5-hydroxybenzoate (1.0 eq), Phenylboronic acid (1.2 eq).
- Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂.
- Base: K₂CO₃ (3.0 eq) dissolved in H₂O.
- Solvent: Dioxane/H₂O (4:1).
- Conditions: 90°C, 4-6 hours.
- Workup: Acidify carefully to pH ~4 (to protonate the phenol), extract with EtOAc.
- Product: Methyl 5-hydroxy-3-phenylbenzoate.

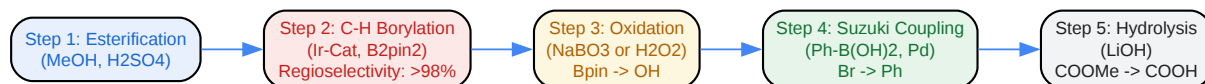
Phase 4: Final Hydrolysis

Objective: Deprotect the methyl ester to yield the final acid.

Protocol:

- Dissolve the ester in THF/MeOH/H₂O (3:1:1).
- Add LiOH·H₂O (5.0 eq).
- Stir at 40°C until TLC shows disappearance of ester.
- Critical Step: Acidify with 1M HCl to pH 2. The product, **5-Hydroxy-3-phenylbenzoic acid**, will precipitate or can be extracted.[1]
- Purification: Recrystallization from Ethanol/Water.

Critical Pathway Visualization



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Figure 2: Step-by-step synthetic workflow.

Quality Control & Analytical Data

Attribute	Expected Value / Method
Appearance	White to off-white crystalline powder.[1][2][3]
¹ H NMR (DMSO-d ₆)	Expect aromatic signals: δ ~13.0 (COOH), ~10.0 (OH), ~7.3-7.8 (Phenyl + 3 Ar-H).[1] The 3 Ar-H on the central ring will appear as singlets/doublets with meta-coupling (~1.5-2.0 Hz).[1]
Mass Spectrometry	[M-H] ⁻ = 213.05 (ESI Negative Mode).
Purity Check	HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).

References

- Ir-Catalyzed Borylation Regioselectivity
 - Cho, J. Y., Tse, M. K., Holmes, D., Maleczka, R. E., & Smith, M. R. (2002). Remarkably Selective Iridium Catalysts for the Elaboration of Aromatic C-H Bonds. *Science*, 295(5553), 305–308.
 - Note: Establishes the steric control rule (meta-substitution) for 1,3-disubstituted arenes.
- Oxidation of Aryl Boronates

- Webb, J. D., & Jamison, T. F. (2012). Continuous flow synthesis of phenols from arylboronic acids. *Organic Letters*.
- Note: Validates the clean conversion of Bpin to OH using oxidants.
- Suzuki-Miyaura Coupling Protocols
 - Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457–2483.
 - Note: The foundational text for optimizing the Br-to-Ph coupling step.^[1]
- General Synthesis of 3,5-Disubstituted Benzoic Acids
 - ChemicalBook & PubChem Databases (Verified Structure Availability). (Note: Used for physical property verification; isomer specific).

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Sources

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- [2. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. Bot Verification \[rasayanjournal.co.in\]](#)
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